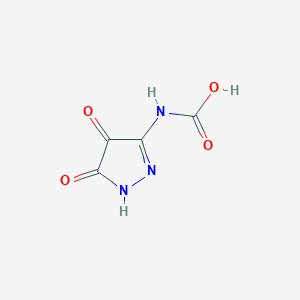
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid is a heterocyclic compound that features a pyrazole ring with two keto groups and a carbamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones under acidic conditions, leading to the formation of the pyrazole ring. The carbamic acid group can be introduced through subsequent reactions with isocyanates or carbamoyl chlorides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups.
Substitution: The carbamic acid moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydroxylated pyrazole derivatives.
Substitution: Various substituted carbamic acid derivatives.
Applications De Recherche Scientifique
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials.
Mécanisme D'action
The mechanism of action of (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and carbamic acid group allows for various interactions with biological targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of carbamic acid.
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)methanol: Contains a hydroxymethyl group instead of carbamic acid.
(4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)amine: Features an amino group instead of carbamic acid.
Uniqueness: The presence of the carbamic acid group in (4,5-Dioxo-4,5-dihydro-1H-pyrazol-3-yl)carbamic acid provides unique reactivity and potential biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, which can be advantageous in medicinal chemistry.
Propriétés
Numéro CAS |
859955-10-5 |
|---|---|
Formule moléculaire |
C4H3N3O4 |
Poids moléculaire |
157.08 g/mol |
Nom IUPAC |
(4,5-dioxo-1H-pyrazol-3-yl)carbamic acid |
InChI |
InChI=1S/C4H3N3O4/c8-1-2(5-4(10)11)6-7-3(1)9/h(H,10,11)(H2,5,6,7,8,9) |
Clé InChI |
CEGHWNHLHREVPW-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)C(=O)NN=C1NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
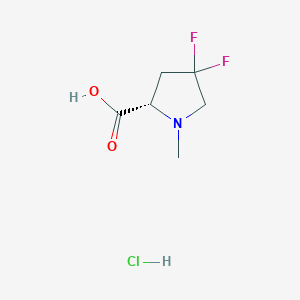

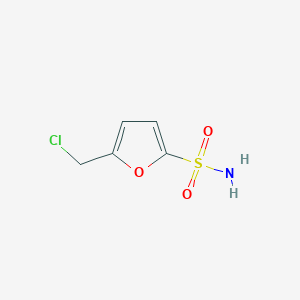
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)

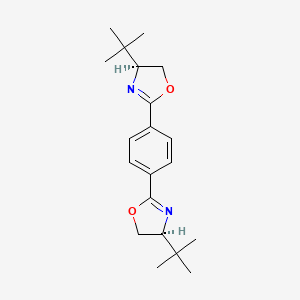
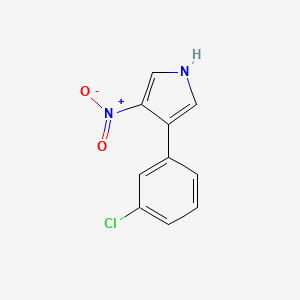
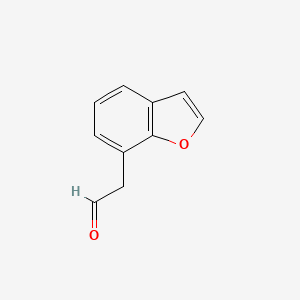
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
